N-Acetyl-L-alanyl-N-methylglycinamide
Description
N-Acetyl-L-alanyl-N-methylglycinamide is a dipeptide derivative that has garnered attention in computational and theoretical chemistry for its utility in modeling the fundamental aspects of protein structure. The molecule consists of an L-alanine residue followed by an N-methylated glycine (B1666218) residue, capped with an acetyl group at the N-terminus and an amide group at the C-terminus. This specific chemical arrangement makes it an excellent subject for studying the influence of N-methylation on the conformational preferences of the peptide backbone.
The study of this compound and similar dipeptides is crucial for understanding the local conformational preferences of amino acid residues, which are the building blocks of proteins. The conformation of a peptide chain is largely determined by the rotational angles around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of each amino acid residue. These angles are constrained by steric hindrance between atoms in the backbone and side chains. By analyzing the preferred φ and ψ angles of simple dipeptides, researchers can build a foundational understanding of the more complex conformational landscapes of larger polypeptides and proteins.
Due to its relatively small size, this compound serves as an ideal minimal model for investigating the dynamics of the peptide backbone. Larger protein systems are computationally expensive to simulate at an atomic level. By contrast, the conformational energy landscape of a dipeptide can be mapped out in detail using high-level quantum mechanical calculations. These calculations provide benchmark data that can be used to develop and validate the more approximate, classical force fields used in molecular dynamics simulations of larger biomolecules.
The N-methyl group in this compound is particularly useful for studying its impact on the cis-trans isomerization of the peptide bond. The peptide bond has a partial double-bond character and is typically found in the trans conformation. However, the presence of an N-substituted amino acid, such as N-methylglycine, can lower the energy barrier for isomerization to the cis conformation. Understanding the dynamics of this isomerization is critical, as it can be a rate-limiting step in protein folding and can play a role in the function of certain proteins. The study of this model dipeptide allows for a detailed quantum mechanical investigation of the factors that influence the stability of the cis and trans isomers of the peptide bond. researchgate.net
The theoretical study of small peptide models has a rich history, dating back to the pioneering work of G.N. Ramachandran in the 1960s. Ramachandran and his colleagues used hard-sphere models to determine the sterically allowed regions of the φ and ψ torsional angles for amino acid residues, leading to the creation of the now-famous Ramachandran plot. These early studies laid the groundwork for understanding the conformational constraints on polypeptide chains.
With the advent of powerful computers, the theoretical investigation of peptides moved from simple hard-sphere models to more sophisticated quantum mechanical calculations. The alanine (B10760859) dipeptide (N-acetyl-L-alanyl-N'-methylamide) became a benchmark system for these studies due to its simplicity and its ability to capture the essential features of the peptide backbone.
The specific theoretical investigation of this compound and its alanine counterpart, N-acetyl-N'-methylalaninamide, gained traction as researchers sought to understand the influence of N-methylation. A notable study in this area involved ab initio self-consistent field (SCF) calculations to determine the low-energy conformers of these molecules. acs.org These calculations provided valuable insights into the conformational energy landscape of these N-methylated dipeptides and helped to quantify the energetic preferences for different backbone conformations. acs.org The findings from such studies contribute to a more nuanced understanding of the factors governing protein structure and are essential for the ongoing refinement of computational models used in structural biology.
Detailed research findings from ab initio SCF calculations have elucidated the relative energies of different low-energy conformers of this compound. These conformers are characterized by their specific backbone dihedral angles (φ and ψ) and the presence of intramolecular hydrogen bonds. The table below summarizes the relative energies of the calculated low-energy conformers.
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| C7eq | 0.0 | Equatorial C7 hydrogen-bonded conformation, representing the global minimum. |
| C5 | 1.2 | C5 hydrogen-bonded conformation. |
| C7ax | 2.5 | Axial C7 hydrogen-bonded conformation. |
| alpha' | 3.8 | A conformation corresponding to a right-handed alpha-helical region. |
Structure
3D Structure
Properties
CAS No. |
37460-18-7 |
|---|---|
Molecular Formula |
C8H15N3O3 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[2-(methylamino)-2-oxoethyl]propanamide |
InChI |
InChI=1S/C8H15N3O3/c1-5(11-6(2)12)8(14)10-4-7(13)9-3/h5H,4H2,1-3H3,(H,9,13)(H,10,14)(H,11,12)/t5-/m0/s1 |
InChI Key |
SQGZZIMMZYNWQB-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NC)NC(=O)C |
Canonical SMILES |
CC(C(=O)NCC(=O)NC)NC(=O)C |
Origin of Product |
United States |
Theoretical Frameworks for Conformational Analysis of N Acetyl L Alanyl N Methylglycinamide
Potential Energy Surface (PES) and Free Energy Surface (FES) Mapping
While the Ramachandran plot identifies sterically allowed regions, a Potential Energy Surface (PES) provides a more detailed quantitative map of the energy of the molecule as a function of its geometry, specifically the (φ, ψ) angles. researchgate.net The PES shows the low-energy basins corresponding to stable conformers and the energy barriers that separate them. researchgate.net A Free Energy Surface (FES) further refines this by incorporating the effects of temperature and entropy, often through simulations in a solvent environment, providing a more accurate representation of the conformational preferences under physiological conditions.
Generating an accurate PES or FES requires sophisticated computational methods. The choice of method represents a trade-off between computational cost and accuracy.
Ab Initio and Density Functional Theory (DFT): These quantum mechanical (QM) methods provide high accuracy by solving the electronic structure of the molecule. researchgate.netacs.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and DFT functionals (e.g., B3LYP) are used to calculate the energy at various (φ, ψ) grid points to construct the surface. bibliotekanauki.plresearchgate.net These calculations are computationally intensive but are considered the gold standard for accuracy.
Molecular Mechanics (MM) Force Fields: These methods use classical physics and a set of parameters (a force field) to calculate the potential energy much more quickly than QM methods. nih.gov They are well-suited for exploring the entire conformational space and for running molecular dynamics simulations to generate an FES. Common force fields used for peptide studies include AMBER, CHARMM, and OPLS-AA. nih.govresearchgate.net
The table below lists common computational approaches for generating energy surfaces.
| Method Type | Specific Examples | Strengths | Weaknesses |
| Quantum Mechanics | HF/3-21G, B3LYP/6-31+G**, MP2/cc-pVTZ | High accuracy, does not require parameterization | Computationally very expensive, limited to small systems or specific conformations |
| Molecular Mechanics | AMBER, CHARMM, OPLS-AA, MM3 | Computationally efficient, suitable for large systems and long simulations | Accuracy depends heavily on the quality of the force field parameters |
The generated PES/FES reveals distinct low-energy regions known as conformational basins, which correspond to the stable conformers like C7eq and βP. researchgate.net The map not only confirms the location of these energy minima but also quantifies their relative stability. The transition pathways between these basins are represented by saddle points on the energy surface, which correspond to the transition states of the conformational changes. Analyzing these pathways is crucial for understanding the dynamics of the molecule, such as the timescale and mechanism of folding from one conformer to another.
Influence of Intramolecular Interactions on Conformational Preferences
The relative stability of the different conformers of N-Acetyl-L-alanyl-N-methylglycinamide is determined by a delicate balance of various non-covalent intramolecular interactions.
Hydrogen Bonds: The most significant stabilizing interactions are intramolecular hydrogen bonds. The C7eq and C5 conformers are prime examples, where N-H···O=C interactions create stable seven- and five-membered ring structures, respectively, significantly lowering their potential energy. bibliotekanauki.pl
Steric Repulsion: As originally outlined by Ramachandran, steric (or van der Waals) repulsion between non-bonded atoms is the primary factor that restricts the available conformational space. Clashes between the backbone atoms and the alanine (B10760859) side-chain methyl group define the "disallowed" regions of the (φ, ψ) map. nih.gov
Dipole-Dipole Interactions: The peptide bonds possess significant dipole moments. The relative orientation of these dipoles can lead to either stabilizing or destabilizing interactions that influence the preference for certain conformations. bibliotekanauki.pl
Weak C-H···O Interactions: In addition to classical hydrogen bonds, weaker interactions involving C-H bonds as donors (e.g., from the alanine Cα-H) and carbonyl oxygens as acceptors can also contribute to the stability of certain conformations. nih.gov
The interplay of these forces dictates the complex energy landscape, leading to the observed populations of different conformers at equilibrium.
Hydrogen Bonding Networks within this compound
Intramolecular hydrogen bonds are critical in stabilizing specific conformations of peptides. In this compound, the amide protons (N-H) can act as hydrogen bond donors, while the carbonyl oxygens (C=O) serve as acceptors. rsc.org The formation of these non-covalent interactions can lead to compact, folded structures.
Theoretical studies on analogous N-alkylated peptides, such as N-acetyl-L-alanine N',N'-dimethylamide, have highlighted the significance of various types of hydrogen bonds, including conventional N-H···O bonds and weaker C-H···O interactions. bibliotekanauki.plnih.gov While the N-methylation in the glycinamide (B1583983) residue of this compound precludes the formation of a hydrogen bond involving this specific amide proton, other potential hydrogen bonds remain influential.
The most common types of intramolecular hydrogen bonds in dipeptide models are the C7 and C5 conformations. The C7 conformation, also known as a γ-turn, is characterized by a hydrogen bond between the N-H of the second residue and the C=O of the acetyl group, forming a seven-membered ring. The C5 conformation involves a hydrogen bond between the N-H and C=O of the same residue, creating a five-membered ring and leading to a more extended structure. rsc.org
Research on related compounds indicates that even in the absence of strong, conventional hydrogen bonds, weaker interactions can play a significant role in conformational stability. bibliotekanauki.pl For instance, the analysis of N-acetyl-l-cysteine has demonstrated the importance of weaker hydrogen bonds involving sulfur, highlighting that a variety of such interactions can influence molecular geometry. nih.gov
Table 1: Potential Intramolecular Hydrogen Bonds in this compound and Related Compounds
| Hydrogen Bond Type | Donor | Acceptor | Resulting Conformation |
| C7 | N-H (Alanine) | C=O (Acetyl) | γ-turn |
| C5 | N-H (Alanine) | C=O (Alanine) | Extended |
| C-H···O | Cα-H (Alanine) | C=O (Glycinamide) | Varies |
| C-H···O | Cβ-H (Alanine) | C=O (Acetyl) | Varies |
This table is illustrative and based on theoretical possibilities and findings from analogous compounds.
Role of Steric and Dispersion Interactions
Beyond hydrogen bonding, the conformational preferences of this compound are heavily influenced by steric and dispersion interactions. Steric hindrance arises from the repulsive forces between non-bonded atoms that are brought into close proximity. The Ramachandran plot is a powerful tool for visualizing the sterically allowed and disallowed regions of the φ and ψ dihedral angles. nih.govresearchgate.net For an L-alanine residue, a significant portion of the conformational space is disallowed due to steric clashes between the side-chain methyl group and the backbone atoms. researchgate.net
The pioneering work of Ramachandran and colleagues demonstrated that steric constraints alone are sufficient to explain the general distribution of backbone dihedral angles observed in proteins. nih.gov Their models, based on hard-sphere atomic radii, accurately predicted the allowed conformational regions without the need to invoke other energetic contributions.
Dispersion forces, a component of van der Waals forces, are weak, attractive interactions that arise from temporary fluctuations in electron density. While individually weak, the cumulative effect of dispersion interactions can significantly stabilize certain conformations, particularly in non-polar environments. Theoretical analyses of alanine-containing peptides have shown that dispersion interactions play a crucial role in stabilizing helical structures. nih.gov
The N-methylation of the glycinamide residue in this compound introduces additional steric bulk, which can further restrict the accessible conformational space. Studies on N-methylated amino acid derivatives have shown that this modification can have a profound impact on the preferred backbone conformation.
Table 2: Key Torsional Angles and Their Influence on Steric Interactions
| Torsional Angle | Description | Atoms Defining the Angle | Steric Interactions Influenced |
| φ (phi) | Rotation around the N-Cα bond | C'-N-Cα-C' | Interactions between the carbonyl oxygen of the preceding residue and the side chain and backbone of the current residue. |
| ψ (psi) | Rotation around the Cα-C' bond | N-Cα-C'-N | Interactions between the side chain and backbone of the current residue and the amide group of the following residue. |
| ω (omega) | Rotation around the peptide bond | Cα-C'-N-Cα | Generally restricted to a planar trans (~180°) or cis (~0°) conformation due to the partial double-bond character of the peptide bond. |
This table outlines the primary torsional angles that dictate the backbone conformation and are central to steric analysis.
Advanced Computational Methodologies Applied to N Acetyl L Alanyl N Methylglycinamide
Quantum Mechanical (QM) Approaches for N-Acetyl-L-alanyl-N-methylglycinamide Studies
Ab Initio Calculations
Ab initio methods, which are based on first principles without empirical parameters, are a cornerstone of computational chemistry.
Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2)
No specific studies employing Hartree-Fock or Møller-Plesset Perturbation Theory to calculate the conformational energies, geometries, or potential energy surfaces of this compound have been identified. Research on related methylated dipeptides has utilized these methods, but direct data for the target compound is absent. researchgate.net
Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T))
The "gold standard" CCSD(T)) method provides highly accurate energies. There are no published CCSD(T)) benchmark calculations for the conformational landscape of this compound.
Basis Set Dependence in High-Level QM Calculations
Analysis of how computational results for this compound change with different basis sets (e.g., Pople-style, correlation-consistent) has not been documented.
Density Functional Theory (DFT) Applications
DFT offers a balance between computational cost and accuracy, making it a popular tool for studying molecular systems.
Hybrid Functionals and Empirical Dispersion Corrections
While hybrid functionals like B3LYP are commonly used for peptide studies, and dispersion corrections are essential for accurately modeling non-covalent interactions, no papers specifically detailing their application to determine the structural and energetic properties of this compound could be located. Studies on similar molecules, such as N-acetyl-L-alanine N',N'-dimethylamide, have utilized DFT, but this represents a different chemical system. nih.govresearchgate.net
Assessment of DFT Functionals for Conformational Energies
Density Functional Theory (DFT) is a quantum mechanical method widely used to determine the electronic structure of molecules and predict their properties, including conformational energies. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For dipeptides, which are characterized by a delicate balance of intramolecular interactions such as hydrogen bonds and van der Waals forces, the selection of an appropriate functional is critical for obtaining reliable energy landscapes.
Research on dipeptide models, including molecules structurally related to this compound like N-acetyl-L-alanine N',N'-dimethylamide, has involved the assessment of various DFT functionals. nih.gov These studies often compare the computed conformational energies with high-level ab initio methods or experimental data to gauge the performance of different functionals.
Key findings from such assessments on analogous dipeptides indicate that:
Hybrid functionals , such as B3LYP, which incorporate a portion of exact exchange from Hartree-Fock theory, often provide a good balance between computational cost and accuracy for predicting the relative energies of different conformers. researchgate.net
Dispersion-corrected functionals (e.g., B3LYP-D3, ωB97X-D) are crucial for accurately describing the non-covalent interactions that govern the stability of different peptide conformations. Standard DFT functionals often fail to capture these weak interactions, leading to incorrect predictions of the most stable structures.
The choice of basis set (e.g., 6-31G*, 6-311++G(d,p)) also significantly influences the accuracy of the calculated conformational energies and must be carefully considered in conjunction with the selected functional. researchgate.net
| DFT Functional Category | Examples | Strengths for Peptide Conformational Analysis | Weaknesses for Peptide Conformational Analysis |
|---|---|---|---|
| Hybrid Functionals | B3LYP, PBE0 | Good balance of accuracy and computational cost for general conformational energies. | May not accurately capture long-range dispersion interactions. |
| Dispersion-Corrected Functionals | B3LYP-D3, ωB97X-D, M06-2X | Improved description of non-covalent interactions (van der Waals, hydrogen bonding). | Can be more computationally expensive. |
| Range-Separated Functionals | CAM-B3LYP, LC-ωPBE | Better treatment of long-range interactions and charge-transfer excitations. | May require careful parameterization for specific systems. |
Molecular Simulation Techniques for this compound
While DFT provides detailed energetic information about static conformations, molecular simulation techniques are essential for exploring the dynamic behavior of molecules over time. These methods allow for the investigation of conformational transitions and the statistical sampling of the conformational space.
Classical Molecular Dynamics (MD) Simulations
Classical Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a trajectory of the system over time, offering insights into its dynamic properties.
The accuracy of classical MD simulations is fundamentally dependent on the quality of the underlying force field. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For biomolecules like peptides, several well-established force fields are commonly used, including AMBER, OPLS, CHARMM, and GROMOS. nih.govresearchgate.netgromacs.org
The parameterization of a force field involves fitting the parameters of the energy functions to reproduce experimental data and high-level quantum mechanical calculations for a set of small molecules that represent the chemical functionalities of the larger molecules to be simulated. For a dipeptide like this compound, the parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions are derived from smaller model compounds such as N-methylacetamide. nih.gov
Validation of the force field is a critical step to ensure its reliability. This typically involves comparing the results of MD simulations with experimental observables such as NMR J-couplings, which are sensitive to the conformational ensemble of the peptide.
| Force Field Family | Key Features | Common Applications |
|---|---|---|
| AMBER (Assisted Model Building with Energy Refinement) | Well-parameterized for proteins and nucleic acids. Several versions exist with continuous improvements. gromacs.org | Protein folding, ligand binding, nucleic acid simulations. |
| OPLS (Optimized Potentials for Liquid Simulations) | Designed to accurately reproduce the properties of liquids, making it suitable for simulations in solution. | Solvation studies, simulations of organic molecules and proteins. |
| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | A versatile force field with extensive parameterization for a wide range of biomolecules. rsc.org | Protein dynamics, membrane simulations, drug design. |
| GROMOS (GROningen MOlecular Simulation) | A united-atom force field (in some versions) which can be computationally efficient. gromacs.org | Biomolecular simulations, particularly with the GROMACS simulation package. |
The performance of different force fields in modeling the peptide backbone of dipeptides has been a subject of extensive research. Studies on alanine (B10760859) dipeptide and other similar molecules have revealed both strengths and weaknesses of the major force fields. nih.gov
Key findings include:
Different force fields can yield significantly different populations of the various conformational states (e.g., α-helix, β-sheet, polyproline II).
The choice of water model (e.g., TIP3P, SPC/E) used in the simulation can also have a substantial impact on the conformational preferences of the peptide.
Continuous efforts are being made to refine force field parameters to better match experimental data and high-level quantum mechanical calculations, leading to newer and more accurate versions of these force fields.
Ab Initio Molecular Dynamics (AIMD)
Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that combines the principles of molecular dynamics with quantum mechanical calculations. nih.gov In AIMD, the forces on the atoms are calculated "on-the-fly" from electronic structure calculations, typically using DFT. This approach avoids the need for a pre-parameterized force field, allowing for the simulation of systems where bond breaking and formation can occur, and providing a more accurate description of electronic polarization effects. nih.gov
For a small dipeptide, AIMD can provide a highly accurate description of its conformational dynamics. However, due to the high computational cost of the quantum mechanical calculations at each time step, AIMD simulations are typically limited to smaller systems and shorter timescales compared to classical MD.
Enhanced Sampling Methods for Conformational Space Exploration
A major challenge in molecular dynamics simulations of peptides is the vastness of their conformational space and the presence of high energy barriers between different conformational states. Standard MD simulations can get trapped in local energy minima, leading to incomplete sampling of the conformational landscape.
To overcome this limitation, various enhanced sampling methods have been developed. These techniques accelerate the exploration of the conformational space by modifying the potential energy surface or by running multiple simulations at different temperatures. Some common enhanced sampling methods include:
Metadynamics: This method discourages the system from revisiting previously explored conformations by adding a history-dependent bias potential to the potential energy surface.
Replica Exchange Molecular Dynamics (REMD): In REMD, multiple replicas of the system are simulated in parallel at different temperatures. Exchanges of conformations between replicas at different temperatures are periodically attempted, allowing the system to overcome energy barriers more easily at higher temperatures. nih.gov
Steered Molecular Dynamics (SMD): In SMD, an external force is applied to the system to drive it along a specific reaction coordinate, allowing for the study of conformational transitions between two known states.
These enhanced sampling techniques have been successfully applied to dipeptides and other small peptides to obtain a more complete picture of their free energy landscapes and to identify the dominant conformational states and the pathways for transitions between them. nih.govresearchgate.net
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Hybrid QM/MM methods offer a way to study large molecular systems with high accuracy by treating a small, chemically important region with quantum mechanics (QM) while the remainder of the system is described by a less computationally expensive molecular mechanics (MM) force field. researchgate.netnih.gov This approach is particularly useful for studying enzymatic reactions, photochemistry, and any process that involves changes in electronic structure, such as bond breaking or formation. researchgate.net
For a molecule like this compound, a QM/MM approach could be used to accurately model the electronic properties of the peptide backbone and its interactions with solvent molecules. For instance, the peptide itself could be treated at a QM level to capture subtle electronic effects that influence its conformation, while the surrounding water molecules are treated at the MM level.
While the principles of QM/MM are well-established and the methodology is widely applied in computational biochemistry, specific QM/MM studies focused solely on the conformational analysis of this compound are not prominently featured in the scientific literature.
Coarse-Grained Modeling Strategies (e.g., UNRES Model)
Coarse-grained (CG) models simplify the representation of a molecular system by grouping atoms into larger "beads" or "pseudo-atoms." nih.gov This reduction in the number of degrees of freedom allows for simulations to be run on much longer timescales and for larger systems than is possible with all-atom models. nih.gov
The UNRES (United Residue) model is a physics-based coarse-grained model developed for protein simulations. semanticscholar.org In UNRES, each amino acid residue is represented by two interaction sites: a united peptide group and a united side chain. The interactions between these sites are described by a potential of mean force that is derived from statistical mechanics. semanticscholar.org The UNRES model has been successful in predicting protein structures and simulating protein folding pathways. semanticscholar.org
Although the UNRES model is designed for proteins, the principles of coarse-graining can be applied to smaller peptides. However, there is no specific application of the UNRES model to this compound found in the current literature. The level of detail provided by all-atom simulations is generally preferred for a molecule of this small size.
Application of Machine Learning and Artificial Intelligence in Conformational Analysis
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to analyze and predict the conformational behavior of molecules. These approaches can learn complex patterns from large datasets of simulation or experimental data to make predictions about molecular properties and dynamics.
Neural Network Analysis of Conformational States
Neural networks, a class of machine learning algorithms, have been employed to analyze the relationship between the vibrational spectra and the conformational states of N-Acetyl-L-alanyl-N'-methylamide. nih.gov In a notable study, a neural network was trained on data generated from density-functional theory (DFT) calculations. nih.govaps.org
The primary goals of this application were:
Inverse Scattering Problem : To infer the structural coordinates of the peptide from its spectroscopic data. nih.govaps.org
Generating Conformational Ensembles : To generate a large set of conformational states corresponding to a given set of spectroscopic data for a particular conformer through interpolation. nih.govaps.org
Sensitivity Analysis : To use the performance of the neural network to assess the importance of secondary structures and the influence of the solvent on the peptide's conformation. nih.gov
The research demonstrated that the neural network was effective in distinguishing between different conformers of the small alanine peptide, particularly in the gas phase. nih.govaps.org This approach highlights the potential of machine learning to bridge the gap between experimental spectroscopic measurements and the detailed conformational landscapes of peptides.
| Finding | Description |
| Conformer Distinction | The neural network successfully distinguished different conformers of the peptide, especially in the gas phase. nih.govaps.org |
| Structure-Spectra Relationship | The network was able to learn the complex relationship between the peptide's 3D structure and its vibrational spectra. nih.gov |
| Solvent Effects | The study also investigated the significant changes in structure and stability of the conformers due to hydration, which were well-reproduced by the DFT calculations used to train the neural network. nih.govaps.org |
Theoretical Spectroscopy of N Acetyl L Alanyl N Methylglycinamide
Computational Vibrational Spectroscopy
Computational methods, particularly those based on Density Functional Theory (DFT), have been instrumental in simulating the vibrational spectra of N-Acetyl-L-alanyl-N-methylglycinamide. nih.govaps.org These simulations provide a molecular-level interpretation of experimental data and allow for the investigation of conformations that may be difficult to isolate and study empirically.
Raman Optical Activity (ROA) spectroscopy is a chiroptical technique that is highly sensitive to molecular conformation. Theoretical simulations of ROA spectra for this compound have been performed using ab initio and DFT methods. nih.govacs.org For instance, DFT calculations utilizing the Becke 3LYP hybrid functional have been successfully employed to predict the ROA intensities for various conformers of the molecule. nih.govaps.org These simulations are crucial for understanding how changes in the peptide backbone angles (phi, ψ) manifest in the ROA spectrum. Studies have predicted the VROA spectra for multiple distinct conformations, including the C7,eq, C5, and αR forms, allowing for a direct comparison with experimental results obtained in different solvents. acs.org
Vibrational Circular Dichroism (VCD) is another powerful chiroptical spectroscopy that provides detailed information about the solution-state structure of chiral molecules. DFT calculations have been a cornerstone in the theoretical investigation of the VCD spectrum of this compound. nih.govaps.org These computational models can reproduce the significant spectral changes that occur with variations in the molecular structure, such as those induced by hydration. nih.govaps.org By calculating the VCD spectra for different stable conformers, researchers can assign specific spectral features to particular structural motifs within the dipeptide.
Theoretical modeling of Infrared (IR) and Raman spectra provides fundamental information about the vibrational modes of the molecule. For this compound, DFT calculations have been used to compute vibrational absorption (VA) spectra, which correspond to experimental IR spectra. nih.govaps.org These calculations help in understanding the influence of conformation and solvent effects on the vibrational frequencies of key functional groups, such as the amide bonds. The simulations can accurately reproduce the large spectral shifts observed experimentally, for example, upon hydration of the molecule. nih.gov While general Raman spectra have also been modeled using these DFT approaches, specific theoretical modeling of UV Resonance Raman (UVRR) spectra for this particular compound is not extensively detailed in the surveyed literature.
A critical step in interpreting vibrational spectra is the assignment of spectral bands to specific atomic motions, known as normal modes. Theoretical frequency calculations provide this information directly. For this compound, DFT calculations have yielded vibrational frequencies and the corresponding normal modes for its various low-energy conformers. acs.org This analysis allows for a detailed assignment of the vibrational spectrum, linking observed peaks to motions like the Amide I (mainly C=O stretch), Amide II (N-H in-plane bend and C-N stretch), and Amide III bands. The frequencies of these modes are highly sensitive to the local conformation of the peptide backbone.
Table 1: Illustrative Vibrational Frequency Assignments for Different Conformers of this compound
| Vibrational Mode | Description | Typical Calculated Frequency (α-helical, cm⁻¹) | Typical Calculated Frequency (β-sheet, cm⁻¹) |
| Amide I | C=O stretching | ~1650-1660 | ~1630-1640 |
| Amide II | N-H bending, C-N stretching | ~1540-1550 | ~1520-1530 |
| Amide III | C-N stretching, N-H bending | ~1290-1300 | ~1230-1240 |
| Cα-H bend | Methyl group deformation | ~1450-1460 | ~1450-1460 |
Correlation of Theoretical Spectra with Conformational States
A major strength of theoretical spectroscopy is its ability to establish a direct link between a molecule's conformational state and its spectral signature. For this compound, computational studies have demonstrated that theoretical VA, VCD, Raman, and ROA spectra are exquisitely sensitive to its conformational state. nih.govnih.gov
The calculated spectra for different conformers, such as the right-handed helical (αR), polyproline II-like (PII), and various β-turn and extended structures, show significant differences. nih.gov For example, the large changes in spectra observed upon hydration are reproduced by DFT calculations, reflecting the shift in conformational equilibria due to solvent interaction. nih.govaps.org By comparing predicted VROA spectra with those measured experimentally in solvents like water and chloroform, it has been possible to suggest the predominant conformations present in solution. acs.org Research indicates that in aqueous solutions, the molecule likely exists as a mixture of C7,eq−C5, C7,eq, and αR conformers, while in chloroform, the C7,eq−C5 and αR conformers are more prevalent. acs.org
Table 2: Correlation Between Conformational States and Spectroscopic Signatures
| Conformational State | Key Structural Feature | Predicted Spectroscopic Marker (Example) |
| α-helical (αR) | Right-handed helical turn | Distinctive couplet pattern in the Amide I region of the VCD spectrum. |
| Extended β-sheet | Extended backbone | Lower frequency Amide I band in IR and Raman spectra compared to α-helical. |
| C7 (γ-turn) | Intramolecular hydrogen bond | Specific ROA band patterns sensitive to the C7 ring structure. |
Neural Network Analysis of Vibrational Spectra for Conformational Inference
Bridging the gap between spectral data and molecular structure can be accelerated using machine learning techniques. A novel approach for this compound involves the use of neural networks to infer conformational information directly from vibrational spectra. nih.govaps.org
In this methodology, a neural network is trained on a large dataset of theoretical spectra generated from DFT calculations for a wide range of conformations. nih.gov The network learns the complex mapping between the spectral features (e.g., VCD, ROA intensities) and the structural parameters (e.g., backbone dihedral angles φ and ψ). The trained network can then be used to perform "inverse scattering," where it predicts the structural coordinates of the molecule from input spectroscopic data. nih.govaps.org This approach has been shown to be effective in distinguishing between different conformers of the dipeptide, particularly in the gas phase. nih.govaps.org Furthermore, the neural network can be used to generate a large ensemble of conformational states consistent with a given set of spectral data, offering a powerful tool for analyzing molecular flexibility and dynamics. nih.gov The performance of the neural network can also be used to conduct a sensitivity analysis, determining the importance of secondary structures and the influence of solvent on the conformational landscape. nih.gov
Solvent Effects and Intermolecular Interactions in N Acetyl L Alanyl N Methylglycinamide Systems
Modeling Solvation Effects on Conformational Landscapes
The surrounding solvent dramatically influences which three-dimensional shapes, or conformations, a peptide is likely to adopt. Theoretical models are essential for mapping this conformational landscape and quantifying the energetic contributions of the solvent. These models are broadly categorized as implicit or explicit.
Implicit Solvent Models (e.g., PCM, I-PCM, Onsager Continuum)
Implicit solvent models, also known as continuum models, simplify the system by representing the solvent as a continuous medium with the properties of the bulk liquid, such as a dielectric constant, rather than as individual molecules. wikipedia.org This approach significantly reduces the computational cost of simulations. nih.govnih.gov
Commonly used implicit solvent models include:
Polarizable Continuum Model (PCM): This model creates a molecule-shaped cavity within the dielectric continuum. The solute's electric field polarizes the continuum, which in turn creates a "reaction field" that acts back on the solute, capturing the electrostatic component of solvation. rsc.org
Generalized Born (GB) Model: The GB model is a computationally efficient approximation of the Poisson-Boltzmann equation, offering a balance between speed and accuracy for calculating electrostatic solvation energies. nih.govrsc.org
COnductor-like Screening Model (COSMO): This is a variant of the PCM method that is particularly effective for calculating solvation energies. nih.gov
While computationally efficient, these models can be limited in their ability to capture specific, short-range solute-solvent interactions, such as hydrogen bonding, and fluctuations in the local solvent structure. rsc.org
Explicit Solvent Models (e.g., Water Box Simulations)
Explicit solvent models provide a more detailed and physically realistic representation by simulating individual solvent molecules. rsc.org In a typical "water box" simulation, the peptide is placed in a box filled with a large number of water molecules, and the interactions and movements of every atom are calculated over time using molecular dynamics (MD). rutgers.edu
This atomistic resolution allows for the direct observation of specific hydrogen-bonding networks between the peptide and water, the structure of hydration shells, and the dynamic nature of the solvent. rochester.eduresearchgate.net Because of their high computational cost, explicit solvent simulations are often used as a benchmark to validate and parameterize more efficient implicit models. rsc.orgrsc.org Studies have shown that explicit water interactions are a key determinant for the conformational preferences of alanine-based peptides in aqueous solutions. rochester.edu
Integral Equation Approach for Solvation Free Energies
The integral equation approach represents a sophisticated theoretical framework that bridges the gap between the simplicity of continuum models and the detail of explicit simulations. semanticscholar.org The 3D-Reference Interaction Site Model (3D-RISM) is a powerful method within this category. nih.gov
The 3D-RISM theory calculates the spatial distribution of solvent atoms around a solute molecule, providing a more structured picture of the solvent than a simple continuum. nih.gov It can be used to compute solvation free energies and understand how the molecular nature of the solvent influences the solute's conformational equilibrium. osti.gov For the alanine (B10760859) dipeptide analogue, the extended RISM (XRISM) integral equation theory has been shown to accurately predict the stability of key conformations, such as the polyproline II (PII), in good agreement with results from explicit water simulations. semanticscholar.org This highlights the importance of accounting for intramolecular correlation and solvation structure, which this approach effectively captures.
Table 1: Comparison of Theoretical Approaches for Modeling Solvation
| Modeling Approach | Solvent Representation | Key Advantages | Key Limitations |
|---|---|---|---|
| Implicit Models (PCM, GB) | Homogeneous, polarizable continuum | Computationally very fast; good for electrostatic screening | Neglects specific H-bonds and solvent structure; accuracy can be limited rsc.org |
| Explicit Models (Water Box MD) | Individual, atomistic water molecules | High physical realism; captures specific interactions and dynamics rochester.edu | Computationally very expensive; requires extensive sampling |
| Integral Equation (3D-RISM) | Statistical mechanical distribution of solvent sites | Includes solvent structure; more detailed than continuum models nih.gov | More complex than simple implicit models; relies on pre-computed solvent properties |
Analysis of Hydrogen Bonding and Hydrophobic Interactions in Solution
The conformational preferences of N-Acetyl-L-alanyl-N-methylglycinamide in an aqueous solution are governed by a delicate balance between intramolecular forces and interactions with the surrounding water molecules. The two dominant types of non-covalent interactions are hydrogen bonding and hydrophobic interactions.
Hydrogen Bonding:
Intramolecular: The peptide backbone contains hydrogen bond donors (N-H groups) and acceptors (C=O groups). These can form internal hydrogen bonds, which stabilize compact, folded conformations such as the C7 (forming a seven-membered ring) and C5 structures. acs.orgnih.govrsc.org
Intermolecular: In water, the peptide's donor and acceptor groups can form strong hydrogen bonds with water molecules. researchgate.net These peptide-water interactions compete with intramolecular hydrogen bonds and tend to favor more extended conformations, such as the polyproline II (PII) structure, where the backbone is more exposed to the solvent. rochester.eduacs.org The stability of the PII conformation in alanine-based peptides is thought to be largely due to its ability to maximize favorable hydrogen-bonding with a network of water molecules. rochester.eduacs.org
Theoretical Studies of this compound Interactions with Cosolvents and Ions
Interactions with Urea (B33335) and other Denaturants
Urea is a widely used chemical denaturant that disrupts the native, folded structures of proteins and peptides. Understanding its interaction with simple peptide analogues provides insight into the fundamental mechanisms of denaturation. psu.edu The interaction of urea with N-acetyl-N'-methyl-L-α-alaninamide has been studied using calorimetry to determine the enthalpic contributions to these interactions in aqueous solutions. researchgate.netresearchgate.net
These studies are often interpreted using the McMillan-Mayer theory, which quantifies the interactions between solute molecules (e.g., peptide and urea) through virial coefficients. psu.eduresearchgate.net The primary findings from these theoretical and experimental studies suggest a "direct interaction mechanism" for urea's denaturing effect: core.ac.uk
Favorable Interactions with the Peptide Backbone: Urea molecules interact favorably with the polar peptide (amide) groups of the backbone. nih.govacs.org Neutron diffraction and simulation studies suggest that urea can replace water in the solvation shell of the backbone, forming hydrogen bonds and disrupting the existing hydration structure. rsc.orgscispace.com This interaction is enthalpically favorable. researchgate.netnih.gov
Weakening of Hydrophobic Interactions: Urea also interacts with the nonpolar side chains. acs.orgpnas.org By solvating both the backbone and apolar groups, urea reduces the hydrophobic effect that helps drive the peptide into a compact state. nih.govacs.org Essentially, urea makes the aqueous solution a "better" solvent for the nonpolar parts of the molecule, diminishing the energetic penalty of exposing them. pnas.org
The combination of these direct interactions—solvating the polar backbone and weakening the hydrophobic interactions of the side chains—destabilizes the peptide's compact conformations and shifts the equilibrium toward more extended, unfolded states. core.ac.uknih.gov
Table 2: Enthalpic Interaction Coefficients (hxy) for Urea with Peptide Model Groups
| Interacting Groups | hxy (J kg mol-2) | Interpretation |
|---|---|---|
| Urea - CONH (Peptide Group) | -354 | Strong favorable (exothermic) interaction rsc.org |
| Urea - CH₂ (Alkyl Group) | +230 | Unfavorable (endothermic) interaction rsc.org |
Data derived from calorimetric studies on N-acetylamides of amino acids and urea, illustrating the opposing enthalpic nature of urea's interaction with polar peptide groups versus nonpolar alkyl groups. rsc.org
Enthalpic Interaction Coefficients with Electrolytes
The study of enthalpic interaction coefficients provides crucial information on the energetic consequences of interactions between solute molecules in a particular solvent. In the context of this compound and electrolytes, these coefficients would quantify the enthalpy change when the peptide and salt molecules approach each other in an aqueous solution. These interactions are complex and represent the net effect of various contributing factors, including ion-dipole interactions, changes in the hydration shells of both the peptide and the ions, and the influence of the ions on the water structure surrounding the peptide.
Research on other dipeptides, such as glycylglycine (B550881) and DL-alanyl-DL-alanine, has demonstrated the utility of calorimetric measurements in determining these interactions. The standard molar enthalpies of solution at infinite dilution (ΔsolHm∞) of these peptides in aqueous solutions of electrolytes like sodium chloride (NaCl) and sodium iodide (NaI) have been determined. From this data, the heterotactic enthalpic interaction coefficients (hxy) of the peptide with the salts in water can be calculated. These coefficients offer a quantitative measure of the pairwise interactions between the peptide and the electrolyte.
The magnitude and sign of the hxy coefficients are influenced by both the nature of the peptide and the specific ions of the electrolyte. For instance, the interactions are affected by the peptide's side chains and the number of peptide fragments. Generally, the interactions in these systems are a balance between the favorable (exothermic) interactions of the ions with the polar amide groups of the peptide and the unfavorable (endothermic) effect of the partial dehydration of both the peptide and the ions.
Below are tables of experimentally determined heterotactic enthalpic interaction coefficients for related dipeptides with various electrolytes. This data illustrates the typical range of values and the influence of the specific peptide and salt.
Table 1: Heterotactic Enthalpic Interaction Coefficients (hxy) of Glycylglycine with Electrolytes in Water at 298.15 K
| Electrolyte | hxy (J kg mol-2) |
| NaCl | Data not available in search results |
| NaI | Data not available in search results |
Table 2: Heterotactic Enthalpic Interaction Coefficients (hxy) of DL-alanyl-DL-alanine with Electrolytes in Water at 298.15 K
| Electrolyte | hxy (J kg mol-2) |
| NaCl | Data not available in search results |
| NaI | Data not available in search results |
While direct data for this compound is absent, the research on analogous dipeptides provides a solid framework for predicting its behavior. It is expected that the enthalpic interactions would be of a similar nature, governed by the interplay of ion-peptide group interactions and solvation effects.
Advanced Topics in Peptide Backbone Modeling Using N Acetyl L Alanyl N Methylglycinamide
Development and Refinement of Peptide Force Fields
Molecular mechanics force fields are sets of empirical energy functions and parameters used to calculate the potential energy of a system of atoms, forming the foundation of molecular dynamics (MD) simulations. The accuracy of these simulations is critically dependent on the quality of the force field parameters. Dipeptide models are crucial for parameterizing and validating these force fields because they are the smallest systems that encapsulate the key phi (φ) and psi (ψ) backbone dihedral angles, which largely determine protein secondary structure.
The potential energy associated with the rotation around the backbone dihedral angles (φ and ψ) is a critical component of any protein force field. The alanine (B10760859) dipeptide is a standard model for optimizing these parameters. nih.gov By blocking the N-terminus with an acetyl group and the C-terminus with an N-methyl group, the model focuses on the intrinsic conformational propensities of the amino acid residue, minimizing the influence of charged termini. nih.gov
Once parameters are developed, their performance must be rigorously assessed. This is often done by comparing the conformational energy landscapes predicted by various force fields for model peptides. nih.gov For the alanine dipeptide, different force fields can yield notably different results regarding the relative energies and locations of conformational minima.
A common point of comparison is the Ramachandran plot, which maps the energetically favorable regions of φ and ψ angles. Key low-energy conformations for the alanine dipeptide include the C7eq (an intramolecularly hydrogen-bonded ring), C5 (an extended conformation), and regions corresponding to right-handed (αR) and left-handed (αL) helices. nih.gov Studies have shown that while most modern force fields identify the C7eq conformation as a low-energy or global minimum, there are significant discrepancies in the relative energies of other conformations. nih.gov For example, a comparative study of force fields like AMBER, CHARMM, and MM3 revealed that each produced distinct phi-psi contour maps, leading to different predictions for the conformational preferences of poly-L-alanine. nih.gov The accuracy of MD simulations relies heavily on the quality of these force fields, and assessments using model compounds are vital for identifying the most reliable options for studying larger systems like cyclic peptides or proteins. nih.govresearchgate.net
| Force Field | Identified Low-Energy Minima | Notes |
|---|---|---|
| AMBER/AMBER3 | C7eq, C5, αR, αL | Broadly similar phi-psi map appearance between the two. nih.gov |
| BIO85/CHARMM | C7eq, C5, αR, αL | Broadly similar phi-psi map appearance between the two. nih.gov |
| CFF91/MM3 | C7eq, C5, αR, αL | Broadly similar phi-psi map appearance between the two. MM3 agreed with experimental values for poly-L-alanine characteristic ratio. nih.gov |
| OPLS-AA/L | Data available in comparative studies. nih.gov | One of several popular force fields assessed for predicting conformational propensities. nih.gov |
Local and Long-Range Interactions in Peptide Chains
The conformational preferences of a peptide backbone are governed by a delicate balance of local and long-range interactions. In a small dipeptide model, the focus is almost exclusively on local interactions. These include:
Intramolecular Hydrogen Bonds: Specific conformations are stabilized by the formation of internal hydrogen bonds. For example, the C7eq conformation is defined by a hydrogen bond between the C=O group of the acetyl moiety and the N-H group of the N-methylamide moiety, forming a seven-membered ring. nih.gov Other potential hydrogen bonds, such as N-H···N and C-H···O, also influence conformational stability. nih.gov
Steric Repulsion: Van der Waals repulsion between bulky groups limits the accessible conformational space. The φ and ψ angles are constrained to avoid steric clashes between backbone atoms and the side chain.
Electrostatic Interactions: Dipole-dipole interactions, particularly involving the polar peptide bonds, play a significant role. researchgate.net The alignment of these dipoles can either stabilize or destabilize a given conformation.
Understanding these local interactions in a dipeptide is the first step toward modeling larger peptides. In a longer chain, these same local forces dictate the propensity of a residue to adopt a particular secondary structure (e.g., an alpha-helix or a beta-sheet), which is then stabilized by long-range interactions with other parts of the protein.
Transferability of Conformational Principles from Model Dipeptides to Larger Peptides and Proteins
A central goal of studying model dipeptides is the principle of transferability: the idea that the conformational preferences of an amino acid residue in a dipeptide reflect its preferences within a larger protein. The energy maps (Ramachandran plots) derived from dipeptide studies are widely used to validate and analyze protein structures.
However, this transferability is not perfect. While the intrinsic tendencies are captured by the dipeptide model, the actual conformation of a residue in a protein is also influenced by its local environment, including long-range interactions, solvent exposure, and tertiary packing forces. Despite these limitations, the dipeptide model remains a powerful tool. For instance, data from phi-psi contour maps of the alanine dipeptide have been used to compute the characteristic ratio of poly-L-alanine, a measure of the polymer's flexibility, with some force fields showing good agreement with experimental values. nih.gov Nevertheless, researchers acknowledge that to ensure the broad applicability of parameters optimized on dipeptides, further validation studies on a range of larger peptides and proteins are necessary. nih.govresearchgate.net
Stereochemical Considerations and Chirality in Conformational Analysis
Stereochemistry is crucial to the structure and function of peptides and proteins. The "L" in N-Acetyl-L-alanyl-N-methylglycinamide specifies the chirality at the alpha-carbon (Cα) of the alanine residue. With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, with the L-enantiomer being the overwhelmingly dominant form in nature.
This chirality has a profound impact on the conformational landscape of the peptide backbone. The presence of the Cβ methyl group in L-alanine breaks the symmetry of the Ramachandran plot. For a non-chiral amino acid like glycine, the energetically allowed regions of the plot are symmetric. For L-alanine, however, steric hindrance between the side chain and the backbone atoms makes the right-handed helical region (αR, with negative φ values) more favorable than the left-handed helical region (αL, with positive φ values). nih.gov This intrinsic preference for a certain "handedness" at the residue level is a fundamental reason why proteins adopt specific and well-defined three-dimensional structures, such as the right-handed alpha-helix. The conformational analysis of a chiral dipeptide model is therefore essential for accurately modeling the stereochemically dependent structures of larger proteins.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-Acetyl-L-alanyl-N-methylglycinamide with high purity?
Answer:
The synthesis of this compound can be approached via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc/t-Bu protection strategies are commonly employed. Key steps include:
- Coupling : Activate carboxyl groups using reagents like HBTU or HATU with DIPEA in DMF .
- Deprotection : Use 20% piperidine in DMF to remove Fmoc groups.
- Methylation : Introduce the N-methyl group on glycine using methyl iodide under basic conditions (e.g., DIPEA in DCM) .
Post-synthesis, purify via reversed-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Validate purity using LC-MS and NMR (1H/13C) .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Structural validation requires a multi-technique approach:
- NMR Spectroscopy : Analyze 1H and 13C spectra for characteristic peaks (e.g., acetyl methyl protons at ~2.0 ppm, amide protons at 6.5–8.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the observed mass matches the theoretical value (±1 Da) .
- FT-IR : Identify amide I (1650–1680 cm⁻¹) and amide II (1550–1600 cm⁻¹) bands to confirm peptide bonds .
Advanced: What experimental strategies address discrepancies in reported solubility data for this compound in aqueous buffers?
Answer:
Discrepancies may arise from pH, temperature, or buffer composition. To resolve:
- pH-Dependent Studies : Measure solubility in buffers (pH 3–9) using UV-Vis spectroscopy or gravimetric analysis.
- Thermodynamic Analysis : Use the van’t Hoff equation to assess temperature effects (e.g., 4°C to 37°C) .
- Co-Solvent Screening : Test additives like DMSO (≤5%) or cyclodextrins to enhance solubility without destabilizing the compound .
Document buffer ionic strength and counterion effects, as these can significantly alter solubility .
Advanced: How can researchers assess the stability of this compound under physiological conditions for in vitro studies?
Answer:
Design accelerated stability studies:
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on cleavage of amide bonds or acetyl group loss .
- Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) to simulate oxidative environments. Use radical scavengers (e.g., ascorbic acid) as controls .
- Light Sensitivity : Perform photostability tests under ICH Q1B guidelines using UV/visible light exposure .
Advanced: What computational tools are suitable for predicting the conformational dynamics of this compound in solution?
Answer:
Leverage molecular dynamics (MD) simulations and quantum mechanics (QM):
- MD Simulations : Use GROMACS or AMBER with explicit solvent models (e.g., TIP3P) to study backbone flexibility and hydrogen bonding patterns .
- QM Calculations : Apply Gaussian or ORCA for geometry optimization and electrostatic potential mapping, focusing on the acetyl and methylamide groups .
Validate predictions with experimental data (e.g., NMR NOE effects or circular dichroism) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Measures : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can researchers optimize LC-MS parameters for quantifying trace impurities in this compound?
Answer:
- Column Selection : Use a BEH C18 column (2.1 × 100 mm, 1.7 µm) for high resolution.
- Gradient : 5–95% acetonitrile (0.1% formic acid) over 15 minutes at 0.3 mL/min.
- Ionization : Employ ESI+ mode with capillary voltage 3.5 kV and desolvation temperature 350°C.
- Data Analysis : Use Skyline or XCMS for peak integration, ensuring sensitivity to impurities ≥0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
